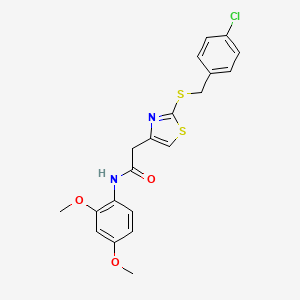

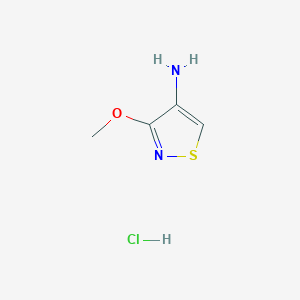

![molecular formula C24H30N6O3 B2548998 N,N-diethyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide CAS No. 1021210-21-8](/img/structure/B2548998.png)

N,N-diethyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N,N-diethyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivity due to its heterocyclic and amide components. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related heterocyclic compounds, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves the reaction of intermediates such as N-1-Naphthyl-3-oxobutanamide with various reagents to yield pyridine and pyrazolo-pyridine derivatives . For example, the reaction with arylidinecyanothioacetamide in ethanol/piperidine solution under reflux conditions can lead to pyridine-2(1H)-thiones, which can further react to form various bi- or tricyclic annulated pyridine derivatives . Although the exact synthesis route for the compound of interest is not provided, similar strategies involving the use of amide intermediates and cyclization reactions could be employed.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often complex, with multiple rings and functional groups contributing to their chemical behavior. The presence of a pyrazolo[4,3-c]pyridine moiety suggests a bicyclic structure with nitrogen atoms incorporated into the rings, which can impact the electronic distribution and reactivity of the molecule. The amide linkage and piperazine ring in the compound of interest would add to this complexity, potentially affecting the molecule's conformation and intermolecular interactions.

Chemical Reactions Analysis

Heterocyclic compounds such as those described in the papers can undergo a variety of chemical reactions. For instance, thieno[2,3-b]pyridine derivatives can react with hydrazine hydrate and formamide to yield carbohydrazide and pyridothienopyrimidine derivatives, respectively . The compound of interest, with its pyrazolo[4,3-c]pyridine core, may similarly participate in nucleophilic addition reactions, cyclization, and rearrangement processes, depending on the reaction conditions and the presence of suitable reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The presence of multiple ring systems and functional groups can lead to a range of properties such as solubility in various solvents, melting points, and stability. The compound of interest, with its diethylamide and piperazine groups, might exhibit moderate solubility in organic solvents and could have a relatively high melting point due to its complex structure. The electronic properties, such as UV-Vis absorption and fluorescence, would be determined by the conjugated system within the heterocyclic rings.

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Treatment

Research on related pyrazolopyridine derivatives indicates a new class of selective and potent acetylcholinesterase (AChE) inhibitors and amyloid β aggregation inhibitors, showing promise for Alzheimer's disease treatment. These compounds exhibited excellent anti-AChE activity and inhibited self-induced β-amyloid aggregation, a key factor in Alzheimer's disease pathology. The most potent molecule among these derivatives demonstrated significant anti-AChE activity and was effective in inhibiting self-induced Aβ1-42 aggregation, as confirmed by in vitro studies and TEM analysis (Umar et al., 2019).

Antimicrobial Activity

Another area of application involves the synthesis of new heterocycles incorporating the antipyrine moiety, showcasing antimicrobial properties. These compounds have been evaluated for their effectiveness against various bacterial strains, contributing to the development of novel antimicrobial agents (Bondock et al., 2008).

Synthesis of Heterocyclic Compounds

The synthesis of diverse heterocyclic compounds based on pyrazolopyridine derivatives for potential therapeutic applications has been extensively studied. These synthetic pathways have led to the creation of compounds with varied biological activities, including insecticidal and antibacterial properties. The research focuses on developing new methods for the synthesis of these compounds, exploring their potential in treating various diseases and conditions (Fadda et al., 2017).

Eigenschaften

IUPAC Name |

N,N-diethyl-2-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N6O3/c1-4-28(5-2)21(31)17-27-11-13-29(14-12-27)23(32)19-15-26(3)16-20-22(19)25-30(24(20)33)18-9-7-6-8-10-18/h6-10,15-16H,4-5,11-14,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSIFGKDPATEGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

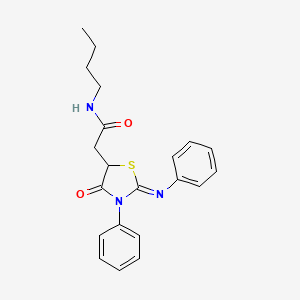

![5-[4-(Dimethylamino)phenyl]-4-(3-{[(4-methoxyphenyl)methyl]amino}propyl)-1,2-dihydropyrazol-3-one](/img/structure/B2548922.png)

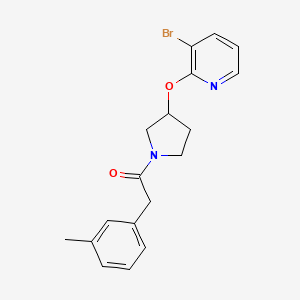

![3-isopropyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2548925.png)

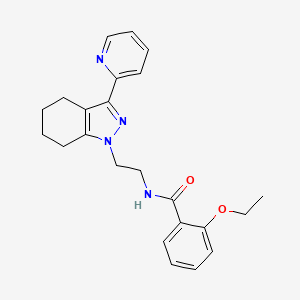

![4-Ethyl-6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyrimidine](/img/structure/B2548926.png)

![N-Ethyl-6-methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2548927.png)

![(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol](/img/structure/B2548928.png)

![3-(2-ethoxyethyl)-8-(4-fluorophenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2548933.png)

![1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one](/img/structure/B2548935.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2548936.png)

![7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid](/img/structure/B2548937.png)